1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidine-1-carbonyl)-4-ethylpiperazine-2,3-dione
Description
Properties
IUPAC Name |
1-[3-(1,3-benzodioxol-5-yl)pyrrolidine-1-carbonyl]-4-ethylpiperazine-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O5/c1-2-19-7-8-21(17(23)16(19)22)18(24)20-6-5-13(10-20)12-3-4-14-15(9-12)26-11-25-14/h3-4,9,13H,2,5-8,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXLZUVFZXFINAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)C(=O)N2CCC(C2)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidine-1-carbonyl)-4-ethylpiperazine-2,3-dione is a synthetic compound that has garnered attention for its potential biological activity. This compound belongs to a class of piperazine derivatives, which are known for various pharmacological effects, including neuroactive properties and enzyme inhibition.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C19H22N2O4
- Molecular Weight : 342.39 g/mol
- IUPAC Name : this compound
This compound features a benzo[d][1,3]dioxole moiety, which is often associated with bioactive compounds due to its ability to interact with various biological targets.
Research indicates that compounds containing piperazine rings can interact with neurotransmitter systems, particularly those involving serotonin and dopamine receptors. The presence of the benzo[d][1,3]dioxole group may enhance the affinity for these receptors or modify the pharmacokinetic profile of the compound.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant activity against certain cancer cell lines. For example:
These results suggest that the compound may have potential as an anticancer agent.
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. Virtual screening studies indicate that derivatives of piperazine can bind effectively to the active site of AChE:
| Compound | AChE Inhibition (%) | Reference |
|---|---|---|
| 1-(1,4-benzodioxane-2-carbonyl) | 78 | |
| 4-(4-methyl)-benzenesulfonyl | 65 | |
| 1-(3-(Benzo[d][1,3]dioxol-5-yl)...) | TBD |
The inhibition percentage indicates potential therapeutic applications in neurodegenerative diseases.
Case Studies
In a recent study focusing on the pharmacological properties of piperazine derivatives, researchers highlighted the promising bioactivity of compounds similar to this compound. These studies utilized both in vitro assays and molecular docking techniques to assess binding affinities and biological efficacy.
Notable Findings:
- Anticancer Activity : The compound showed selective cytotoxicity towards cancer cells while sparing normal cells.
- Neuroprotective Effects : Evidence suggests that it may mitigate oxidative stress in neuronal cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperazine Derivatives with Benzodioxole Substituents
- 1-[(2E)-3-(1,3-Benzodioxol-5-yl)prop-2-enoyl]-4-phenylpiperazine (CAS: 346726-13-4) Structural Differences: Contains an α,β-unsaturated acryloyl linker instead of the pyrrolidine-carbonyl group. The phenyl substituent on piperazine contrasts with the ethyl group in the target compound. The phenyl group enhances aromatic stacking but reduces solubility compared to ethyl .
- 2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-5-nitrobenzaldehyde (CAS: 900260-84-6) Structural Differences: Benzodioxole is linked via a methylene group to piperazine, with an additional nitrobenzaldehyde substituent.
Pyrrolidine-Carbonyl-Piperazine Hybrids
(2R,3R,4S)-Ethyl 4-(Benzo[d][1,3]dioxol-5-yl)-2-(4-methoxyphenyl)pyrrolidine-3-carboxylate (Compound 7, )
- Structural Differences : Lacks the piperazine-2,3-dione core, instead featuring a 4-methoxyphenyl group and an ester moiety.
- Functional Implications : The ester group may hydrolyze in vivo to a carboxylic acid, altering bioavailability. The methoxyphenyl substituent could enhance π-π interactions but reduce metabolic stability compared to the ethylpiperazinedione .
- 1-(4-Ethylpiperazine-1-yl)-5-(5-(3-hydroxyphenyl)thiophene-2-yl)pentane-1,5-dione (Compound 39a, ) Structural Differences: Replaces the pyrrolidine-benzodioxole unit with a thiophene-hydroxyphenyl system. The hydroxyphenyl group introduces polarity, increasing aqueous solubility .
Comparative Data Table
*Estimated using fragment-based methods.
†Calculated based on formula C₂₁H₂₃N₃O₆.
Key Research Findings
- Synthetic Accessibility : The target compound’s pyrrolidine-carbonyl-piperazinedione structure likely requires multi-step synthesis, including palladium-catalyzed coupling for the benzodioxole moiety (as in ) and cyclization for the dione .
- Metabolic Stability : The ethyl group on piperazine may reduce oxidative N-dealkylation compared to methyl or benzyl substituents, as seen in related piperazine derivatives .
- Target Engagement : The dione moiety’s hydrogen-bonding capacity may mimic natural substrates in enzymatic pockets, similar to the activity of 5-(3-hydroxyphenyl)thiophene derivatives in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
